molecular formula C17H20ClN3O2 B2360489 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-49-1

4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2360489
CAS No.: 941999-49-1
M. Wt: 333.82
InChI Key: DOMVSPYRXVUDRQ-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including the compound , often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was reacted with appropriate amines in isopropanol, and the mixtures were refluxed for 12–48 hours . After reaching room temperature, water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring substituted with various groups. In the case of “this compound”, the pyrimidine ring is substituted with a 4-chlorophenyl group at the 4th position and a pentyl group at the 6th position .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents present on the pyrimidine ring. For instance, 5-acetyl-4-aminopyrimidines reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[2,3-d]pyrimidine-2,6-dicarbonitrile .

Scientific Research Applications

Inhibitor of Human Neutrophil Elastase

4-(4-Chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been identified as a potential inhibitor of human neutrophil elastase (HNE). This application is crucial in treating diseases involving HNE activity, suggesting a potential role in pulmonary applications via inhalation. The inhibitory activity was tested in fluorescent peptide substrate assays, showing the compound's effectiveness in this domain (Expert Opinion on Therapeutic Patents, 2009).

Structural Properties

This compound has been studied for its structural properties, particularly in crystalline form. Research has focused on its unique crystallization patterns and hydrogen bonding, contributing to our understanding of heterocyclic chemistry and molecular interactions. These findings are significant for developing new materials and compounds with specific desired properties (Acta Crystallographica Section C, 2004).

Chemosensor for Hg2+ Ions

The compound has been applied as a chemosensor, particularly for detecting Hg2+ ions. Its structure allows for a significant change in color in the presence of these ions, indicating its potential use in environmental and health monitoring. This application is critical given the health risks associated with mercury exposure (Research on Chemical Intermediates, 2021).

Future Directions

The future directions for the study of “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and similar compounds could involve further exploration of their therapeutic potentials. This could include more detailed studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations in preclinical and clinical settings .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMVSPYRXVUDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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